3,4-Dichlorophenylzinc iodide

Catalog No.
S1910447
CAS No.
312692-85-6
M.F
C6H3Cl2IZn
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorophenylzinc iodide

CAS Number

312692-85-6

Product Name

3,4-Dichlorophenylzinc iodide

IUPAC Name

1,2-dichlorobenzene-5-ide;iodozinc(1+)

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

LFGUNQYPHRJOML-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I

Negishi Cross-Coupling

Negishi cross-coupling reactions involve the coupling of an organic electrophile (RX) with an organozinc compound (R'ZnX) in the presence of a palladium catalyst. 3,4-DCPhZnI acts as the organozinc reagent, introducing a 3,4-dichlorophenyl group (C6H3Cl2) to the final product. The reaction scheme for a generic Negishi coupling is shown below:

RX + R'ZnX → R-R' + ZnX2

Here, RX can be a variety of electrophiles, including alkyl halides (R-X), alkenyl halides (R'=C=C-X), and aryl halides (Ar-X). The choice of R' on the organozinc reagent determines the group introduced in the final product.

Applications in Organic Synthesis

The 3,4-dichlorophenyl group introduced by 3,4-DCPhZnI can serve as a versatile handle for further functionalization in organic synthesis. The chlorine atoms can be readily substituted with other functional groups through various reactions, allowing for the construction of complex organic molecules.

Here are some examples of the use of 3,4-DCPhZnI in organic synthesis:

  • Synthesis of biaryl compounds: 3,4-DCPhZnI can be coupled with aryl halides to form biaryl compounds, which are important building blocks for pharmaceuticals and other functional materials. [ScienceDirect: Negishi cross-coupling ON ScienceDirect sciencedirect.com]
  • Synthesis of heterocyclic compounds: The 3,4-dichlorophenyl group can be incorporated into heterocyclic rings, which are a class of organic compounds with a wide range of applications in medicine and materials science. [Organic Letters: A Facile One-Pot Synthesis of 2-Arylbenzothiazoles and -benzoxazoles via Negishi Cross-Coupling and Subsequent Ring Closure ON American Chemical Society pubs.acs.org]

3,4-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula C6H3Cl2IZn\text{C}_6\text{H}_3\text{Cl}_2\text{IZn}. It features a dichlorophenyl group bonded to a zinc atom, which is also coordinated with an iodide ion. This compound is known for its utility in organic synthesis, particularly in reactions involving carbon-carbon bond formation. The presence of both chlorine and iodine atoms enhances its reactivity, making it a valuable reagent in various chemical transformations.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, where the zinc center facilitates the replacement of the halogen atoms (chlorine or iodine) with other nucleophiles.
  • Reduction Reactions: Under specific conditions, this compound can be reduced to yield different organozinc species, which may exhibit varied reactivity profiles.
  • Oxidation Reactions: Although less common, 3,4-dichlorophenylzinc iodide can be oxidized to form other zinc-containing compounds.

While 3,4-dichlorophenylzinc iodide has not been extensively studied for biological activity, organozinc compounds generally exhibit low toxicity and are often used as intermediates in pharmaceuticals. The biological implications of its derivatives may warrant further investigation to explore potential medicinal applications.

The synthesis of 3,4-dichlorophenylzinc iodide typically involves the reaction of 3,4-dichlorobenzyl chloride with zinc iodide. The general procedure includes:

  • Reagent Preparation: Zinc iodide is prepared in an inert atmosphere to prevent moisture interference.
  • Reaction Setup: The 3,4-dichlorobenzyl chloride is added to a solution containing zinc iodide in a suitable solvent like tetrahydrofuran (THF).
  • Stirring and Heating: The mixture is stirred and heated under controlled conditions to facilitate the formation of 3,4-dichlorophenylzinc iodide.
  • Purification: The product is purified through standard techniques such as filtration and solvent evaporation .

3,4-Dichlorophenylzinc iodide finds applications primarily in organic synthesis:

  • Cross-Coupling Reactions: It is utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
  • Synthesis of Pharmaceuticals: The compound serves as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.
  • Material Science: It may also have applications in the development of advanced materials due to its unique chemical properties.

Several compounds share structural similarities with 3,4-dichlorophenylzinc iodide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,3-Dichlorophenylzinc iodideC6H3Cl2IZn\text{C}_6\text{H}_3\text{Cl}_2\text{IZn}Similar structure but different positioning of chlorine atoms.
Phenylzinc iodideC6H5IZn\text{C}_6\text{H}_5\text{IZn}Lacks chlorine substituents; simpler structure.
4-Chlorophenylzinc iodideC6H4ClIZn\text{C}_6\text{H}_4\text{Cl}\text{IZn}Contains only one chlorine atom; different reactivity profile.

Uniqueness

The uniqueness of 3,4-dichlorophenylzinc iodide lies in its specific arrangement of chlorine atoms on the phenyl ring, which influences its reactivity and interaction patterns compared to other similar compounds. This arrangement allows for enhanced reactivity in cross-coupling reactions and provides distinct pathways for further chemical transformations.

Dates

Modify: 2023-08-16

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